molecular formula C12H18NO3P B11105857 N,N-diethyl-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide

N,N-diethyl-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide

Cat. No.: B11105857
M. Wt: 255.25 g/mol
InChI Key: GIDSENJCWLTMJN-UHFFFAOYSA-N
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Description

N,N-diethyl-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide is a chemical compound known for its role as a phosphitylating reagent in organic reactions. This compound is characterized by its unique structure, which includes a benzodioxaphosphepin ring system, making it valuable in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide typically involves the reaction of diethylphosphoramidous dichloride with 1,2-benzenedimethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines .

Scientific Research Applications

N,N-diethyl-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a phosphitylating reagent in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide involves its ability to act as a phosphitylating reagent. This allows it to transfer phosphite groups to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-diethyl-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-amine 3-oxide include:

Uniqueness

What sets this compound apart is its unique benzodioxaphosphepin ring system, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where other compounds may not be as effective .

Properties

Molecular Formula

C12H18NO3P

Molecular Weight

255.25 g/mol

IUPAC Name

N,N-diethyl-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine

InChI

InChI=1S/C12H18NO3P/c1-3-13(4-2)17(14)9-15-11-7-5-6-8-12(11)16-10-17/h5-8H,3-4,9-10H2,1-2H3

InChI Key

GIDSENJCWLTMJN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)COC2=CC=CC=C2OC1

Origin of Product

United States

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